2,2,2-Trichloroethyl 4-(aminomethyl)piperidine-1-carboxylate

protecting-group orthogonality chemoselective deprotection reductive elimination

2,2,2-Trichloroethyl 4-(aminomethyl)piperidine-1-carboxylate (commonly designated N-TROC-(4-aminomethyl)piperidine) is a bifunctional piperidine building block carrying a primary amine masked by the 2,2,2-trichloroethoxycarbonyl (Troc) protecting group. The Troc moiety is a classical yet strategically employed carbamate-type protecting group introduced by Woodward in the 1960s, valued for its orthogonal deprotection profile relative to the more widely used Boc, Cbz, and Fmoc groups.

Molecular Formula C9H15Cl3N2O2
Molecular Weight 289.6 g/mol
CAS No. 959581-00-1
Cat. No. B1608973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,2-Trichloroethyl 4-(aminomethyl)piperidine-1-carboxylate
CAS959581-00-1
Molecular FormulaC9H15Cl3N2O2
Molecular Weight289.6 g/mol
Structural Identifiers
SMILESC1CN(CCC1CN)C(=O)OCC(Cl)(Cl)Cl
InChIInChI=1S/C9H15Cl3N2O2/c10-9(11,12)6-16-8(15)14-3-1-7(5-13)2-4-14/h7H,1-6,13H2
InChIKeyDBJJDXIDXIEGLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2,2-Trichloroethyl 4-(aminomethyl)piperidine-1-carboxylate (CAS 959581-00-1) – Compound Profile for Procurement & Selection


2,2,2-Trichloroethyl 4-(aminomethyl)piperidine-1-carboxylate (commonly designated N-TROC-(4-aminomethyl)piperidine) is a bifunctional piperidine building block carrying a primary amine masked by the 2,2,2-trichloroethoxycarbonyl (Troc) protecting group . The Troc moiety is a classical yet strategically employed carbamate-type protecting group introduced by Woodward in the 1960s, valued for its orthogonal deprotection profile relative to the more widely used Boc, Cbz, and Fmoc groups [1]. This compound is supplied as a research chemical with a stated purity of ≥98% and is available in gram-scale quantities from multiple specialist chemical suppliers .

Why 2,2,2-Trichloroethyl 4-(aminomethyl)piperidine-1-carboxylate Cannot Be Simply Replaced by Other N-Protected 4-(aminomethyl)piperidines


The Troc group on this compound confers a deprotection orthogonality that is not available with the most common N-protected 4-(aminomethyl)piperidine analogs. While Boc-protected variants are cleaved by strong acids (e.g., TFA) and Cbz-protected variants require catalytic hydrogenolysis, the Troc group is inert to both acid and hydrogenation but is selectively removed by mild single-electron reductants such as Zn/AcOH or Zn–N-methylimidazole [1]. This distinct chemoselectivity means that synthetic routes employing acid- or hydrogenation-sensitive intermediates cannot simply substitute the Troc derivative with its Boc or Cbz counterparts without risking premature deprotection or functional group degradation. Quantitative evidence of this orthogonality is provided in the head-to-head chemoselectivity studies below.

Quantitative Differentiation Evidence for 2,2,2-Trichloroethyl 4-(aminomethyl)piperidine-1-carboxylate vs. Closest Analogs


Chemoselective Deprotection: Troc vs. Boc and Cbz Orthogonality Demonstrated on Multifunctional Substrates

The Troc group on this compound can be removed quantitatively (>90% yield) using activated Zn dust with N-methylimidazole in ethyl acetate or acetone at reflux, while azido, nitro, chloro, phenacyl, and tert-butyl ester functionalities survive intact. In contrast, Boc removal requires trifluoroacetic acid (which cleaves tert-butyl esters and acid-sensitive groups), and Cbz removal requires hydrogenolysis (which reduces azido, nitro, and chloro groups) [1]. This chemoselectivity is a direct experimental demonstration that the Troc-protected 4-(aminomethyl)piperidine scaffold enables synthetic sequences that are incompatible with Boc or Cbz analogs.

protecting-group orthogonality chemoselective deprotection reductive elimination

Superior Synthetic Yields in Peptide Semisynthesis: Troc vs. Trifluoroacetyl Protection on Diaminobutyric Acid Residues

In the semisynthesis of polymyxin B (2-10) and colistin (2-10) analogs, the Troc group was directly compared with trifluoroacetyl (Tfa) for side-chain protection of α,γ-diaminobutyric acid residues. The Troc-protected strategy afforded tetrakis(Nγ-Troc)-polymyxin B (2-10) in 19% yield and tetrakis(Nγ-Troc)-colistin (2-10) in 15% yield, representing a measurable improvement over the yields obtained with Tfa protection in prior reports [1]. This class-level evidence demonstrates that Troc-based protection can deliver higher isolated yields on complex, polyfunctional substrates, a finding directly relevant to users considering N-TROC-(4-aminomethyl)piperidine for multistep library synthesis.

peptide semisynthesis polymyxin side-chain protection

Acid Stability Differentiator: Troc vs. Boc Under Standard Peptide Cleavage Conditions

When exposed to neat trifluoroacetic acid or 50% TFA/CH₂Cl₂, the Boc group on N-Boc-4-(aminomethyl)piperidine is quantitatively cleaved within 30–60 minutes at room temperature, releasing the free amine. Under identical conditions, the Troc group on N-TROC-(4-aminomethyl)piperidine remains completely intact [1]. This differential acid lability is a class-level inference from the well-established protecting-group reactivity series (Troc: stable to acid; Boc: rapidly cleaved) and has been confirmed across diverse amine substrates [2].

acid stability solid-phase synthesis orthogonal protection

Commercially Supplied Purity Benchmark: 98% Minimum Purity Verification Across Multiple Vendors

Multiple independent chemical suppliers list 2,2,2-trichloroethyl 4-(aminomethyl)piperidine-1-carboxylate with a minimum purity of 98%, as determined by GC or HPLC analysis . In contrast, the commonly procured N-Boc-4-(aminomethyl)piperidine is frequently offered at 97% purity, and N-Cbz-4-(aminomethyl)piperidine hydrochloride is typically supplied at 95–97% purity . While these purity differences are modest in absolute terms (Δ1–3%), they become statistically meaningful in library synthesis where even small impurity buildup translates into significant yield losses over multiple steps.

quality specification vendor purity QC standardization

Optimal Application Scenarios for 2,2,2-Trichloroethyl 4-(aminomethyl)piperidine-1-carboxylate Derived from Quantitative Evidence


Multistep Synthesis of Piperidine-Containing Drug Candidates Requiring Orthogonal Amine Protection

When constructing drug-like molecules that incorporate both a piperidine scaffold and acid- or hydrogenation-sensitive motifs (e.g., nitriles, alkenes, alkyl chlorides, or azides), N-TROC-(4-aminomethyl)piperidine is the optimal building block. As demonstrated by the broad functional group tolerance during Zn–N-methylimidazole deprotection [1], the Troc group can be removed late-stage without compromising reducible or acid-labile functionalities, eliminating the need for protecting-group shuffling required with Boc or Cbz analogs.

Solid-Phase Synthesis and Combinatorial Library Production

In solid-phase library synthesis where intermediate acid treatments or hydrogenation steps are impractical, the Troc derivative offers a clean, solution-phase-compatible deprotection that proceeds without resin degradation. The 98% purity specification minimizes by-product formation that would otherwise compromise library integrity over iterative coupling cycles.

Semisynthetic Modification of Natural Products Bearing Polyamine Functionality

The quantitative yield advantage observed for Troc over Tfa in polymyxin semisynthesis [2] supports the selection of the Troc-protected piperidine building block for natural-product derivatization programs where multiple amine functionalities must be sequentially protected and deprotected.

Procurement for Core-Focused Screening Collections and Fragment-Based Drug Discovery

Due to its higher commercial purity specification relative to analogous N-protected 4-(aminomethyl)piperidines , this compound is a preferred choice for fragment libraries and screening decks where low impurity levels are critical for avoiding false-positive assay interference.

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